molecular formula C11H15BrO2 B3056251 1-Bromo-2,5-dimethoxy-3,4,6-trimethylbenzene CAS No. 69821-05-2

1-Bromo-2,5-dimethoxy-3,4,6-trimethylbenzene

Cat. No. B3056251
Key on ui cas rn: 69821-05-2
M. Wt: 259.14 g/mol
InChI Key: RLBDOGTWMRAXSI-UHFFFAOYSA-N
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Patent
US08716527B2

Procedure details

A stirred solution of 1,4-dimethoxy-2,3,5-trimethylbenzene (61.2 g) was dissolved into 350 mL acetic acid (1.0 M) and treated with a solution of Br2 (17.7 mL, 55.1 g,) in 115 mL acetic acid over 1 h. The reaction was stirred for an additional hour and poured over 1.5 l ice. The cloudy solution was filtered and the solids washed 2×200 mL H2O and dried under high vacuum. The product was azeotroped twice from toluene to remove residual acetic acid to give 73.6 g of 1-bromo-2,5-dimethoxy-3,4,6-trimethylbenzene as a red-brown solid.; Mp 57.2-62.8° C.; 1H NMR (400 MHz, CDCl3) δ=3.75 (s, 3 H), 3.66 (s, 3 H), 2.35 (s, 3 H), 2.22 (s, 3H), 2.17 (s, 3H) ppm.
Quantity
61.2 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
17.7 mL
Type
reactant
Reaction Step Two
Quantity
115 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
1.5 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH3:9])[C:6]([O:10][CH3:11])=[C:5]([CH3:12])[C:4]=1[CH3:13].[Br:14]Br>C(O)(=O)C>[Br:14][C:8]1[C:7]([CH3:9])=[C:6]([O:10][CH3:11])[C:5]([CH3:12])=[C:4]([CH3:13])[C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
Quantity
61.2 g
Type
reactant
Smiles
COC1=C(C(=C(C(=C1)C)OC)C)C
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
17.7 mL
Type
reactant
Smiles
BrBr
Name
Quantity
115 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
ice
Quantity
1.5 L
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for an additional hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The cloudy solution was filtered
WASH
Type
WASH
Details
the solids washed 2×200 mL H2O
CUSTOM
Type
CUSTOM
Details
dried under high vacuum
CUSTOM
Type
CUSTOM
Details
The product was azeotroped twice from toluene
CUSTOM
Type
CUSTOM
Details
to remove residual acetic acid

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=C(C(=C1C)OC)C)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 73.6 g
YIELD: CALCULATEDPERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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